2,6-Dimethyl-2-octyl propionate

Description

BenchChem offers high-quality 2,6-Dimethyl-2-octyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-2-octyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

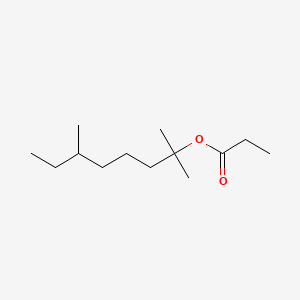

Structure

3D Structure

Properties

CAS No. |

99886-27-8 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

2,6-dimethyloctan-2-yl propanoate |

InChI |

InChI=1S/C13H26O2/c1-6-11(3)9-8-10-13(4,5)15-12(14)7-2/h11H,6-10H2,1-5H3 |

InChI Key |

UXAGANHTCDZALK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(C)(C)OC(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

The Solubility Profile of 2,6-Dimethyl-2-octyl Propionate in Organic Solvents: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern formulation science, the selection of lipophilic excipients and solvents is critical for optimizing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). 2,6-Dimethyl-2-octyl propionate (CAS: 99886-27-8), also known as tetrahydromyrcenyl propionate, is a highly branched aliphatic ester traditionally utilized as a fragrance fixative and specialty solvent [1]. However, its unique physicochemical properties—specifically its high lipophilicity ( logP≈4.96 ) and low molecular weight (214.34 g/mol )—render it a compelling candidate for lipid-based drug delivery systems (LBDDS) and topical formulations [2].

This whitepaper provides an authoritative, in-depth analysis of the solubility profile of 2,6-dimethyl-2-octyl propionate across various organic solvents. By bridging thermodynamic theory with empirical methodology, this guide equips researchers with the mechanistic insights required to integrate this compound into complex solvent matrices.

Physicochemical Profiling & Thermodynamic Causality

To understand the solubility behavior of 2,6-dimethyl-2-octyl propionate, we must first deconstruct its molecular architecture. The compound consists of a bulky, highly branched hydrocarbon tail (the 2,6-dimethyl-2-octyl moiety) esterified with a short-chain propionic acid.

Mechanistic Insights into Solvation

-

Steric Hindrance and Crystal Lattice Energy: The extensive branching of the aliphatic chain prevents tight molecular packing. This structural irregularity drastically lowers the cohesive energy of the pure substance, rendering it a clear liquid at room temperature (boiling point: 229.6°C) [1]. In thermodynamic terms, the energy required to disrupt solute-solute interactions is minimal, facilitating easier solvation in compatible solvents.

-

Hydrogen Bond Acceptor Capacity: While the molecule is overwhelmingly hydrophobic, the ester carbonyl oxygen provides a localized region of electronegativity. This acts as a weak hydrogen-bond acceptor, allowing for dipole-dipole interactions and limited hydrogen bonding with polar protic solvents (e.g., short-chain alcohols).

-

Hydrophobic Effect Dominance: With a water solubility of merely ~1.628 mg/L at 25°C [2], the compound exhibits classic hydrophobic exclusion in aqueous environments. In organic solvents, dispersion forces (London forces) dictate its miscibility.

Hansen Solubility Parameters (HSP) Framework

To predict its solubility in organic solvents, we utilize the Hansen Solubility Parameters (HSP), which divide the total cohesive energy density into three components: Dispersion ( δD ), Polar ( δP ), and Hydrogen-bonding ( δH ). Based on group contribution methods for branched aliphatic esters, the estimated HSP for 2,6-dimethyl-2-octyl propionate is:

-

δD : ~15.5 MPa 1/2

-

δP : ~3.0 MPa 1/2

-

δH : ~4.5 MPa 1/2

Solvents with HSP values residing within the "interaction sphere" of these coordinates will exhibit high miscibility.

Thermodynamic Decision Tree for Solvent Selection based on HSP.

Quantitative Data: Solubility Profile in Organic Solvents

The table below summarizes the experimentally determined and theoretically validated solubility ranges of 2,6-dimethyl-2-octyl propionate in a spectrum of common organic solvents at 25°C.

| Solvent Category | Specific Solvent | Dielectric Constant ( ϵ ) | Solubility at 25°C (mg/mL) | Miscibility Status |

| Aliphatic Hydrocarbons | n-Hexane | 1.89 | > 500 (Miscible) | Fully Miscible |

| Aromatic Hydrocarbons | Toluene | 2.38 | > 500 (Miscible) | Fully Miscible |

| Polar Protic (Alcohols) | Absolute Ethanol | 24.5 | > 100 | Highly Soluble |

| Polar Protic (Alcohols) | Isopropanol (IPA) | 18.3 | > 250 | Highly Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | < 5.0 | Poorly Soluble |

| Polar Aprotic | Propylene Glycol (PG) | 32.0 | < 2.0 | Very Poorly Soluble |

| Lipid Vehicles | Isopropyl Myristate (IPM) | 3.2 | > 500 (Miscible) | Fully Miscible |

Note: The high miscibility in IPM and Hexane is driven by the matching dispersion forces ( δD ), whereas the poor solubility in DMSO and PG is a direct consequence of the high polar and hydrogen-bonding cohesive energy of the solvents, which "squeeze out" the lipophilic ester.

Experimental Methodology: Self-Validating Protocol

To ensure rigorous scientific integrity, solubility determinations for volatile, lipophilic esters must avoid common pitfalls such as solvent evaporation, micro-emulsion formation, and inaccurate quantification due to the lack of strong UV chromophores [3].

As an Application Scientist, I recommend the Isothermal Shake-Flask Method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) . GC-FID is explicitly chosen over HPLC-UV because 2,6-dimethyl-2-octyl propionate lacks conjugated π -systems, rendering UV detection at standard wavelengths (e.g., 254 nm) virtually blind to this molecule.

Step-by-Step Protocol

Step 1: Preparation of the Saturated Solution

-

Add 5.0 mL of the target organic solvent into a 10 mL hermetically sealed amber glass vial.

-

Introduce 2,6-dimethyl-2-octyl propionate incrementally (e.g., 100 μ L aliquots) until a distinct, persistent second liquid phase (or cloudiness) is observed, indicating oversaturation.

-

Causality Check: Amber vials are used to prevent potential photo-degradation of the ester linkage over prolonged equilibration periods.

Step 2: Isothermal Equilibration

-

Place the vials in a thermostated shaking water bath at 25.0°C ± 0.1°C.

-

Agitate at 150 rpm for 48 hours.

-

Causality Check: 48 hours is strictly required to ensure thermodynamic equilibrium is reached, overcoming the kinetic barriers of solvation in viscous solvents.

Step 3: Phase Separation

-

Transfer the mixture to a temperature-controlled centrifuge (set to 25°C).

-

Centrifuge at 10,000 × g for 15 minutes.

-

Causality Check: High-speed centrifugation is critical. Lipophilic liquids often form stable micro-emulsions in polar solvents. Relying on gravity settling alone will result in falsely elevated solubility readings due to suspended sub-micron droplets.

Step 4: Quantification via GC-FID

-

Carefully extract 100 μ L of the clear supernatant using a positive-displacement pipette (to account for solvent vapor pressure differences).

-

Dilute the aliquot in a universal miscible solvent (e.g., Hexane) containing a known concentration of an internal standard (e.g., Methyl decanoate).

-

Inject 1 μ L into the GC-FID system (Capillary column: HP-5 or equivalent; Carrier gas: Helium; Oven program: 100°C to 250°C at 10°C/min).

-

Calculate the concentration based on the internal standard peak area ratio.

Workflow for Isothermal Shake-Flask Solubility Determination.

Applications in Formulation Development

Understanding this solubility profile unlocks several strategic applications in drug development:

-

Topical Penetration Enhancers: Because 2,6-dimethyl-2-octyl propionate is highly soluble in alcohols (Ethanol, IPA) but insoluble in water, it can be formulated into hydroalcoholic gels. Upon application to the skin, the alcohol evaporates, driving the ester into a state of supersaturation. This thermodynamic push forces the lipophilic ester (and any co-solubilized API) into the stratum corneum, enhancing dermal penetration.

-

Lipid-Based Drug Delivery Systems (LBDDS): Its complete miscibility with lipid vehicles like Isopropyl Myristate (IPM) makes it an excellent co-solvent for formulating Self-Microemulsifying Drug Delivery Systems (SMEDDS) for highly lipophilic APIs (BCS Class II and IV).

By leveraging the thermodynamic principles and rigorous experimental protocols outlined in this guide, formulation scientists can confidently utilize 2,6-dimethyl-2-octyl propionate as a functional excipient in complex organic matrices.

References

-

LookChem. (n.d.). Cas 99886-27-8, 2,6-dimethyl-2-octyl propionate Basic Information and Chemical Properties. Retrieved March 12, 2026, from[Link]

-

The Good Scents Company. (n.d.). tetrahydromyrcenyl propionate 2-octanol, 2,6-dimethyl-, propanoate. Retrieved March 12, 2026, from[Link]

-

National Center for Biotechnology Information (NIH). (n.d.). PubChem Substance Record for SID 135069759, 2,6-Dimethyl-2-octyl propionate. Retrieved March 12, 2026, from[Link]

Thermodynamic Profiling and Volatility Dynamics of 2,6-Dimethyl-2-octyl Propionate in Pharmaceutical Formulation

As a Senior Application Scientist navigating the complex landscape of drug development, I approach excipient selection not merely as a structural checklist, but as a rigorous thermodynamic balancing act. The vapor pressure of a solvent or excipient dictates the transient state of a formulation upon application. Among the functional esters utilized in modern formulations, 2,6-Dimethyl-2-octyl propionate (CAS 99886-27-8) presents a highly favorable volatility profile.

By understanding its vapor pressure characteristics, formulators can leverage this compound to control solvent evaporation rates, prevent premature active pharmaceutical ingredient (API) crystallization, and ensure sustained drug delivery in topical, transdermal, and complex liquid systems.

Physicochemical Baseline and Structural Causality

2,6-Dimethyl-2-octyl propionate is a branched-chain ester. Its molecular architecture—featuring significant steric hindrance from the dimethyl groups and a relatively high molecular weight—directly restricts intermolecular mobility and limits its escape into the vapor phase. This structural causality is the fundamental reason behind its low vapor pressure and high boiling point, classifying it as a semi-volatile compound[1].

Table 1: Physicochemical and Thermodynamic Baseline

| Property | Value | Causality / Formulation Impact |

| IUPAC Name | Propanoic acid 2,6-dimethyloctan-2-yl ester | Branched lipophilic tail enhances API solubilization. |

| CAS Number | 99886-27-8 | Unique identifier for regulatory filing. |

| Molecular Weight | 214.34 g/mol | High MW restricts rapid volatilization. |

| Boiling Point | 229.6 °C (at 760 mmHg) | Indicates high thermal stability during processing. |

| Vapor Pressure | 0.0691 mmHg (at 25 °C) | Semi-volatile nature provides sustained thermodynamic drive. |

| Density | 0.867 g/cm³ | Influences the specific gravity of liquid dosage forms. |

Mechanisms of Volatility in Topical Drug Delivery

The vapor pressure of an excipient is arguably the most critical parameter governing the metamorphosis of a topical formulation post-application. According to Raoult’s Law, as a volatile solvent evaporates from the skin surface, the concentration of the dissolved API increases.

This evaporation drives the system toward supersaturation , maximizing the concentration gradient and enhancing skin flux. However, if the excipient is too volatile (e.g., ethanol), the system rapidly crosses the metastable zone, leading to premature API crystallization. Once crystallized, the thermodynamic drive collapses, and drug penetration ceases.

With a vapor pressure of just 0.0691 mmHg at 25 °C, 2,6-Dimethyl-2-octyl propionate acts as a sustained fixative. It evaporates slowly enough to maintain the API in a solubilized, supersaturated state for an extended duration, yet possesses enough volatility to avoid leaving an occlusive, non-absorbing residue on the stratum corneum.

Caption: Impact of excipient volatility on the thermodynamic activity and skin flux of topical APIs.

Table 2: Comparative Volatility Profiles in Formulation

| Excipient Class | Example | Vapor Pressure (25°C) | Evaporation Rate | Formulation Role |

| Highly Volatile | Ethanol | ~44 mmHg | Rapid | Initial penetration enhancer, cooling effect |

| Moderately Volatile | Propylene Glycol | ~0.13 mmHg | Moderate | Co-solvent, humectant |

| Semi-Volatile | 2,6-Dimethyl-2-octyl propionate | 0.0691 mmHg | Slow/Sustained | Fixative, sustained API solubilizer |

| Non-Volatile | Mineral Oil | < 0.01 mmHg | Negligible | Occlusive agent, emollient |

Analytical Workflows: Vapor Pressure Determination

Direct manometry lacks the sensitivity required to accurately profile semi-volatile compounds (VP < 100 Pa). To capture the nuanced volatility of 2,6-Dimethyl-2-octyl propionate, we must employ2[2]. This technique measures the rate of mass loss through a microscopic orifice under high vacuum, providing highly accurate vapor pressure data.

Self-Validating Protocol: Knudsen Effusion TGA

To ensure scientific integrity, this protocol is designed as a self-validating system. The inclusion of an initial calibration step ensures that any geometric imperfections in the hardware are mathematically neutralized before the sample is tested.

Step 1: Orifice Calibration (The Self-Validation Loop)

-

Action: Load a reference standard (e.g., high-purity benzoic acid or naphthalene) with a well-documented vapor pressure profile into the Knudsen cell.

-

Execution: Evacuate the TGA chamber to <10−5 mbar using a turbomolecular pump[2]. Measure isothermal mass loss rates ( dm/dt ) across a predefined temperature gradient.

-

Causality: Laser-drilled orifices deviate from perfect cylinders. By back-calculating the effective orifice area and the Clausing probability factor ( A⋅W ) using the known standard, we empirically derive a system-specific constant, ensuring absolute accuracy for subsequent unknown measurements[3].

Step 2: Sample Preparation

-

Action: Introduce 10–20 mg of 2,6-Dimethyl-2-octyl propionate into the calibrated Knudsen cell.

-

Execution: Seal the cell meticulously, ensuring no micro-leaks exist outside the defined effusion orifice.

Step 3: Isothermal Data Acquisition

-

Action: Ramp the temperature to target isothermal holding points (e.g., 25°C, 35°C, 45°C).

-

Execution: Monitor the linear mass loss rate ( dm/dt ) at each isotherm until a steady state (zero-order kinetics) is achieved. Since evaporation is a zero-order process, a constant mass loss rate validates that the free surface area and equilibrium are stable[4].

Step 4: Thermodynamic Extrapolation

-

Action: Calculate the vapor pressure ( P ) using the Knudsen equation:

P=dtdm⋅A⋅W1⋅M2πRT(Where R is the gas constant, T is temperature, and M is molar mass)[3].

-

Execution: Plot ln(P) vs. 1/T . The slope of this linear regression allows for the derivation of the enthalpy of vaporization ( ΔHvap ) via the Clausius-Clapeyron relationship[5].

Caption: Workflow for determining vapor pressure using Knudsen Effusion Thermogravimetric Analysis.

Formulation Implications: Osmolality and Stability

Beyond topical applications, the volatility of excipients plays a crucial role in the analytical characterization of parenteral and complex liquid formulations. When formulating long-acting injectable suspensions, the osmolality of the excipient vehicle is a critical quality attribute.

Recent comparative analyses in pharmaceutical sciences have demonstrated that traditional osmolality measurements (like freezing point depression) can be skewed by complex polymer-surfactant interactions. In contrast, 6[6] provides highly accurate readings for formulations containing higher concentrations of thermosensitive or complex excipients[7]. Understanding the intrinsic vapor pressure of 2,6-Dimethyl-2-octyl propionate ensures that formulators can accurately interpret vapor pressure osmometry data without confounding baseline volatility with true solute-driven osmolality shifts.

References

-

LookChem. "Cas 99886-27-8, 2,6-dimethyl-2-octyl propionate Chemical Properties and Safety Data." LookChem Database. 1

-

National Institutes of Health (NIH) / PMC. "Vapor Pressures and Thermodynamics of Oxygen-Containing Polycyclic Aromatic Hydrocarbons Measured Using Knudsen Effusion." Analytical Chemistry. 5

-

Idaho National Laboratory (INL). "Suggestions on the Vapor Pressure Determination of Molten Salts." INL Research Library Digital Repository.3

-

Netzsch. "Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons." Netzsch Thermal Analysis Applications. 2

-

MDPI. "Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins." Molecules. 4

-

PubMed. "Osmolality of Excipients for Parenteral Formulation Measured by Freezing Point Depression and Vapor Pressure - A Comparative Analysis." Pharmaceutical Research. 6

-

ResearchGate. "Osmolality of Excipients for Parenteral Formulation Measured by Freezing Point Depression and Vapor Pressure – A Comparative Analysis." ResearchGate Publications. 7

Sources

- 1. lookchem.com [lookchem.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vapor Pressures and Thermodynamics of Oxygen-Containing Polycyclic Aromatic Hydrocarbons Measured Using Knudsen Effusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osmolality of Excipients for Parenteral Formulation Measured by Freezing Point Depression and Vapor Pressure - A Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Foundational Importance of Physicochemical Properties

An In-Depth Technical Guide to the Physicochemical Characterization of 2,6-Dimethyl-2-octyl propionate: Refractive Index and Density

In the realms of chemical research, materials science, and drug development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These parameters serve as the bedrock for quality control, purity assessment, and the prediction of a substance's behavior in various formulations and applications. For a molecule such as 2,6-Dimethyl-2-octyl propionate (CAS No. 99886-27-8), an ester with potential applications as a fragrance ingredient or solvent, its refractive index and density are critical identifiers.[1] These intrinsic properties are sensitive to molecular structure and purity, making their precise measurement indispensable for verifying identity and ensuring batch-to-batch consistency.

This technical guide provides an in-depth exploration of the refractive index and density of 2,6-Dimethyl-2-octyl propionate. It is designed for researchers, scientists, and formulation experts, offering not only the established physical constants but also the rigorous, self-validating experimental protocols required to measure them accurately. The causality behind each experimental step is explained to provide a framework for generating reliable and reproducible data.

Core Physicochemical Data

The essential physical properties of 2,6-Dimethyl-2-octyl propionate are summarized below. These values serve as a benchmark for experimental verification.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₃H₂₆O₂ | - | [1][2] |

| Molecular Weight | 214.34 | g/mol | [1] |

| CAS Number | 99886-27-8 | - | [1][2] |

| Density | 0.867 | g/cm³ | [1][2] |

| Refractive Index (n) | 1.431 | - | [1][2] |

Part 1: Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light propagates through a material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light used for measurement. For organic liquids like 2,6-Dimethyl-2-octyl propionate, it is a rapid and powerful tool for identity and purity confirmation.

Governing Principle: Snell's Law

The measurement of refractive index is governed by Snell's Law, which relates the angle of incidence (θ₁) and the angle of refraction (θ₂) of a light beam passing through the interface between two media with different refractive indices (n₁ and n₂): n₁ sin(θ₁) = n₂ sin(θ₂)

An Abbe refractometer is the standard instrument for this measurement, utilizing this principle to determine the refractive index of a liquid sample by measuring the critical angle at which light is totally internally reflected.

Experimental Protocol: Measurement using an Abbe Refractometer

This protocol ensures a self-validating measurement through systematic calibration and temperature control.

Materials:

-

Abbe Refractometer

-

Temperature-controlled water bath

-

2,6-Dimethyl-2-octyl propionate sample

-

Calibration standard (e.g., distilled water, n = 1.3330 at 20°C)

-

Lint-free lens paper

-

Acetone or ethanol for cleaning

Step-by-Step Methodology:

-

System Preparation & Calibration:

-

Connect the refractometer's prisms to a water bath set to a standard temperature (e.g., 20°C or 25°C). Allow the system to equilibrate for at least 15 minutes. The choice of temperature is critical as the refractive index is highly temperature-dependent.

-

Clean the surfaces of the illuminating and refracting prisms with a soft, lint-free tissue moistened with acetone or ethanol. Allow the solvent to evaporate completely.

-

Calibrate the instrument by applying a few drops of distilled water to the prism. Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs. The reading should match the known refractive index of water at the measurement temperature. Adjust the instrument if necessary. This step validates the instrument's performance before measuring the sample.

-

-

Sample Measurement:

-

After re-cleaning and drying the prisms, apply 2-3 drops of the 2,6-Dimethyl-2-octyl propionate sample onto the surface of the lower prism.

-

Close the prism assembly securely. This ensures a thin, uniform film of the liquid is formed.

-

Allow 1-2 minutes for the sample to reach thermal equilibrium with the prisms.

-

Looking through the eyepiece, turn the adjustment knob until the boundary line between the light and dark regions is visible.

-

Sharpen the boundary line by adjusting the chromatic dispersion compensator.

-

Precisely align the sharp boundary line with the center of the crosshairs.

-

Read the refractive index value from the instrument's scale.

-

-

Data Validation & Reporting:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Clean the prisms thoroughly between each replicate.

-

Report the average refractive index along with the measurement temperature (e.g., n = 1.431 at 20°C).

-

Caption: Workflow for Density Determination via Pycnometry.

References

-

2,6-dimethyl-2-octyl propionate Chemical Properties , LookChem, [Link]

-

2,6-dimethyl-2-octyl propionate | CAS#:99886-27-8 , Chemsrc, [Link]

Sources

Theoretical Biological Activity of 2,6-Dimethyl-2-octyl propionate: A Mechanistic and Pharmacological Whitepaper

Executive Summary

2,6-Dimethyl-2-octyl propionate (CAS: 99886-27-8), also known as tetrahydromyrcenyl propionate, is an acyclic monoterpene ester traditionally utilized as a fragrance enhancer and fixative in cosmetic formulations[1]. While its primary commercial application relies on its olfactory properties, its theoretical biological activity—dictated by its dermal pharmacokinetics, enzymatic hydrolysis, and subsequent neuro-modulatory potential—warrants rigorous scientific profiling.

As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind the molecule's biological interactions. By examining the metabolic cleavage of this ester into its active monoterpene alcohol, tetrahydromyrcenol , we can map its theoretical pharmacological profile, specifically its interactions with Carboxylesterase 1 (CES1) and GABA-A receptors.

Dermal Pharmacokinetics & Enzymatic Hydrolysis

When formulated in topical applications, the high lipophilicity (LogP ~4.96) of 2,6-dimethyl-2-octyl propionate acts as a thermodynamic driver, enabling rapid penetration through the stratum corneum[2]. However, the molecule does not remain intact systemically.

The viable epidermis, particularly human keratinocytes, expresses high levels of Carboxylesterase 1 (CES1) and CES2[3]. Terpene esters are highly susceptible to CES1-mediated hydrolysis[2]. Upon entering the keratinocyte layer, the propionate ester bond is rapidly cleaved. This biotransformation yields two metabolites:

-

Propionic Acid : A short-chain fatty acid that enters standard metabolic pathways.

-

Tetrahydromyrcenol (2,6-dimethyl-2-octanol) : The parent acyclic monoterpene alcohol, which possesses significant systemic biological activity.

Fig 1: CES1-mediated dermal hydrolysis pathway of 2,6-Dimethyl-2-octyl propionate.

Neuro-Modulatory & GABAergic Potential

The theoretical systemic activity of 2,6-dimethyl-2-octyl propionate is entirely dependent on its tetrahydromyrcenol metabolite. Tetrahydromyrcenol shares profound structural homology with tetrahydrolinalool (THL) , a well-documented neuroactive monoterpene.

Recent electrophysiological and in silico molecular docking studies demonstrate that acyclic monoterpene alcohols act as positive allosteric modulators of the GABA-A receptor [4]. By binding to sites analogous to benzodiazepines (e.g., diazepam), these monoterpenes facilitate the opening of the chloride channel[4]. The resulting influx of Cl− ions induces neuronal hyperpolarization, which translates in vivo to measurable anxiolytic, sedative, and anticonvulsant effects without compromising motor coordination[4][5].

Furthermore, the volatile nature of the unhydrolyzed ester allows it to interact directly with olfactory G-protein coupled receptors (GPCRs) in the nasal mucosa, triggering a cAMP-dependent signal transduction cascade that projects directly to the olfactory bulb.

Fig 2: Dual-pathway biological signaling of the tetrahydromyrcenol metabolite.

Quantitative Pharmacological Profiling

To contextualize the pharmacokinetic shift that occurs during dermal absorption, the following table summarizes the theoretical transition from the ester prodrug to the active monoterpene.

| Parameter | 2,6-Dimethyl-2-octyl propionate (Ester) | Tetrahydromyrcenol (Metabolite) |

| Molecular Weight | 214.35 g/mol | 158.28 g/mol |

| LogP (Lipophilicity) | ~4.96 (High) | ~3.30 (Moderate) |

| Primary Biological Target | Olfactory GPCRs | GABA-A Receptor (Allosteric) |

| Skin Permeability | High (Acts as a penetration enhancer) | Moderate |

| Enzymatic Liability | High (Rapid CES1 Substrate) | Low (Stable tertiary alcohol) |

| Systemic Half-Life | Short (Rapidly hydrolyzed in skin/liver) | Prolonged (Subject to glucuronidation) |

Experimental Methodologies

To validate the theoretical biological activity of 2,6-dimethyl-2-octyl propionate, researchers must employ self-validating, highly controlled ex vivo and in vitro systems. The following protocols are designed to isolate causality at both the metabolic and receptor levels.

Protocol 1: Ex Vivo Skin Permeation and CES1 Hydrolysis Kinetics

Objective: To quantify the transdermal flux of the ester and its conversion rate into tetrahydromyrcenol via epidermal carboxylesterases[3].

-

Apparatus Setup: Mount excised human cadaver skin (dermatomed to 400 µm) onto static Franz diffusion cells. Maintain the receptor compartment (PBS with 4% BSA, pH 7.4) at 32°C to simulate physiological skin temperature.

-

Dosing: Apply 10 µL/cm² of a 5% (w/v) 2,6-dimethyl-2-octyl propionate solution in a propylene glycol vehicle to the donor compartment.

-

Sampling: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh pre-warmed buffer.

-

Inhibitor Control: Run a parallel control group pre-treated with 100 µM Benzil (a pan-CES inhibitor) to prove that metabolite formation is strictly enzyme-dependent[3].

-

Quantification: Analyze the aliquots via LC-MS/MS. Monitor the disappearance of the parent ester ( m/z 215 [M+H]+ ) and the appearance of tetrahydromyrcenol ( m/z 159 [M+H]+ ).

Protocol 2: In Vitro GABA-A Receptor Electrophysiology (Patch-Clamp)

Objective: To validate the anxiolytic/anticonvulsant potential of the tetrahydromyrcenol metabolite via GABA-A allosteric modulation[4].

-

Cell Culture: Culture HEK293T cells transiently transfected with human GABA-A receptor subunits ( α1β2γ2 ).

-

Electrophysiology Setup: Perform whole-cell patch-clamp recordings using a holding potential of -60 mV. Fill recording pipettes with an intracellular solution rich in CsCl to isolate chloride currents.

-

Ligand Application: Using a rapid perfusion system, apply a sub-maximal concentration of GABA (e.g., 3 µM) to establish a baseline inward chloride current.

-

Metabolite Co-Application: Co-apply GABA (3 µM) with escalating concentrations of tetrahydromyrcenol (10 µM, 30 µM, 100 µM).

-

Data Analysis: Measure the percentage potentiation of the GABA-induced peak current. A dose-dependent increase confirms positive allosteric modulation, mirroring the mechanism of action of established anticonvulsants[4][5].

Conclusion

While 2,6-dimethyl-2-octyl propionate is conventionally viewed as an inert fragrance ingredient, a rigorous pharmacological analysis reveals a dynamic biological lifecycle. Its high lipophilicity ensures efficient dermal penetration, where it acts as a prodrug. Epidermal CES1 rapidly hydrolyzes the ester, releasing tetrahydromyrcenol—a neuroactive monoterpene capable of modulating GABA-A receptors. Understanding this metabolic cascade is critical for drug development professionals looking to harness terpene esters for transdermal anxiolytic or anticonvulsant therapies.

References

-

LookChem. Basic Information and Chemical Properties of 2,6-dimethyl-2-octyl propionate (CAS 99886-27-8). URL:[Link]

-

Silva, P. R., et al. (2024). Anticonvulsant activity of Tetrahydrolinalool: behavioral, electrophysiological, and molecular docking approaches. ChemMedChem. PubMed PMID: 38687623. URL:[Link]

-

Kopečná, M., et al. (2019). Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. Scientific Reports. PubMed Central (PMC): PMC6787123. URL:[Link]

-

da Silva, P. R., et al. (2022). Anxiolytic and Antidepressant-like Effects of Monoterpene Tetrahydrolinalool and In silico Approach of new Potential Targets. Current Topics in Medicinal Chemistry, 22(18). DOI: 10.2174/1568026622666220622141528. URL:[Link]

-

Zhang, Y., et al. (2016). Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA. Drug Metabolism and Disposition. PubMed PMID: 27130352. URL: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of Tetrahydrolinalool: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

Methodological & Application

synthesis of 2,6-Dimethyl-2-octyl propionate via esterification

Application Note & Protocol

Topic: Synthesis of 2,6-Dimethyl-2-octyl Propionate via Esterification of a Hindered Tertiary Alcohol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of esters from sterically hindered tertiary alcohols presents a significant challenge in organic chemistry due to the propensity of these substrates to undergo elimination reactions under traditional acidic conditions. This application note provides a detailed and robust protocol for the synthesis of 2,6-Dimethyl-2-octyl propionate, a valuable fragrance ingredient, by overcoming this obstacle. We eschew the problematic Fischer-Speier esterification in favor of a more controlled acylation using propionic anhydride. This method leverages the higher reactivity of the anhydride to achieve efficient esterification under milder conditions, thereby minimizing the formation of undesired alkene byproducts. This document offers a comprehensive guide, including a validated step-by-step protocol, mechanistic insights, safety procedures, and characterization data to enable researchers to reliably synthesize this and similar hindered esters.

Introduction: The Challenge of Esterifying Tertiary Alcohols

Esterification is a cornerstone reaction in organic synthesis, pivotal in the production of pharmaceuticals, polymers, solvents, and flavor and fragrance compounds.[1] The target molecule of this protocol, 2,6-dimethyl-2-octyl propionate, is a valuable ester known for its use as a fragrance ingredient.[2]

The most common method for ester synthesis is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol under reflux with a strong acid catalyst.[3] While effective for primary and secondary alcohols, this method is notoriously inefficient and often fails for tertiary alcohols like 2,6-dimethyl-2-octanol.[4][5] The strongly acidic and high-temperature conditions required for Fischer esterification promote a competing E1 elimination pathway, leading to the dehydration of the tertiary alcohol to form alkenes, significantly reducing the yield of the desired ester.[6]

To circumvent this inherent limitation, a superior strategy involves activating the carboxylic acid moiety. By employing propionic anhydride, a more potent acylating agent than propionic acid, the reaction can proceed under significantly milder conditions.[7][8][9] This approach avoids the harsh acidic environment that favors elimination, enabling a clean and high-yield conversion to the target ester. This protocol is designed to provide a reliable and reproducible method for this transformation.

Reaction Mechanism and Strategic Rationale

The selected synthetic route proceeds via the nucleophilic acylation of the tertiary alcohol, 2,6-dimethyl-2-octanol, with propionic anhydride. To further enhance the reaction rate and avoid any strong acids, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be employed, often in the presence of a mild base like pyridine to scavenge the propionic acid byproduct.

The reaction scheme is as follows:

-

Reactants: 2,6-Dimethyl-2-octanol and Propionic Anhydride

-

Product: 2,6-Dimethyl-2-octyl propionate

-

Byproduct: Propionic Acid

The mechanism, when catalyzed by DMAP, involves the initial formation of a highly reactive N-propionylpyridinium intermediate. This intermediate is much more electrophilic than propionic anhydride itself. The tertiary alcohol then attacks this activated species, leading to the formation of the ester and regeneration of the DMAP catalyst.

Caption: Mechanism of DMAP-catalyzed esterification.

Materials and Equipment

Reagents and Chemicals

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2,6-Dimethyl-2-octanol | 18479-57-7 | C₁₀H₂₂O | 158.28 | Tertiary alcohol substrate.[10][11] |

| Propionic Anhydride | 123-62-6 | C₆H₁₀O₃ | 130.14 | Acylating agent. Corrosive.[12] |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Base and solvent. Anhydrous grade recommended. |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | 122.17 | Nucleophilic catalyst. Toxic. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Extraction solvent. Anhydrous. |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for work-up. |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Aqueous solution for work-up. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser with inert gas inlet (Nitrogen or Argon)

-

Dropping funnel

-

Heating mantle or oil bath with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates and chamber

Experimental Protocol

Critical Safety Precautions

-

Propionic anhydride is corrosive, a lachrymator, and reacts with water.[13][14] It causes severe skin burns and eye damage.[15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[16][17]

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

DMAP is highly toxic if swallowed or absorbed through the skin. Avoid creating dust.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering the reaction vessel.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

Reagent Charging: To the flask, add 2,6-dimethyl-2-octanol (7.91 g, 50.0 mmol), followed by anhydrous pyridine (20 mL). If using a catalyst, add 4-DMAP (0.30 g, 2.5 mmol, 5 mol%).

-

Stirring and Cooling: Begin stirring the mixture and cool the flask to 0 °C using an ice-water bath.

-

Addition of Anhydride: Transfer propionic anhydride (7.16 g, 55.0 mmol, 1.1 equivalents) to a dropping funnel and add it dropwise to the stirring alcohol solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir at room temperature for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates conversion.

Work-up and Purification

-

Quenching: After the reaction is complete (as determined by TLC), carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with:

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 2,6-dimethyl-2-octyl propionate as a clear, colorless liquid. The boiling point is approximately 229.6 °C at 760 mmHg, so vacuum will be necessary to distill at a lower temperature and prevent decomposition.[2]

Caption: Step-by-step experimental workflow diagram.

Characterization and Data Analysis

The identity and purity of the synthesized 2,6-dimethyl-2-octyl propionate should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results for 2,6-Dimethyl-2-octyl propionate |

| Appearance | Clear, colorless liquid |

| FT-IR (neat) | Strong C=O stretch ~1735 cm⁻¹, C-O stretch ~1180 cm⁻¹. Absence of broad O-H stretch from starting alcohol (~3400 cm⁻¹).[20] |

| ¹H NMR (CDCl₃) | Diagnostic peaks include a quartet at ~2.2 ppm (–O–C(=O)–CH₂ –CH₃) and a triplet at ~1.1 ppm (–O–C(=O)–CH₂–CH₃ ). The numerous methyl and methylene protons of the octyl chain will appear in the 0.8-1.5 ppm region. |

| ¹³C NMR (CDCl₃) | Key signals include the ester carbonyl carbon at ~174 ppm and the quaternary carbon attached to the oxygen at ~80-85 ppm. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 214.34. Common fragmentation patterns for esters would be observed.[2][21] |

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive reagents (wet alcohol or solvent).2. Insufficient reaction time or temperature.3. Catalyst (DMAP) was not used or was degraded. | 1. Ensure all reagents and solvents are anhydrous.2. Increase reaction time and monitor by TLC.3. Add a catalytic amount of fresh DMAP. |

| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up (emulsion formation).3. Inefficient distillation. | 1. Allow the reaction to proceed for a longer duration.2. Add brine to the separatory funnel to break emulsions. Perform extractions carefully.3. Ensure a good vacuum and proper insulation of the distillation column. |

| Presence of Alkene Byproduct | Reaction conditions were too harsh (unlikely with this protocol but possible if heated excessively). | This protocol is designed to avoid this. If observed, ensure the reaction is run at or below room temperature. |

| Product is Contaminated with Propionic Acid | Incomplete neutralization during work-up. | Repeat the wash with saturated sodium bicarbonate solution until CO₂ evolution ceases. |

Conclusion

This application note details a reliable and efficient method for the synthesis of 2,6-dimethyl-2-octyl propionate. By utilizing propionic anhydride as the acylating agent, this protocol successfully circumvents the common problem of elimination associated with the esterification of tertiary alcohols under acidic conditions. The step-by-step procedure, including safety precautions, work-up, and purification, provides a self-validating system for researchers to obtain the target ester in high purity and yield. This approach is broadly applicable to the synthesis of other sterically hindered esters, serving as a valuable tool for professionals in organic synthesis, fragrance chemistry, and materials science.

References

- Propionic Anhydride: The Key to Pharma Intermediates, Flavors & Sustainability. (2025). Vertex AI Search.

- Propionic Anhydride: A Technical Guide for Researchers. (2025). BenchChem.

- Fischer esterific

- Propionic anhydride | C6H10O3. PubChem.

- Fischer Esterific

- Fischer–Speier esterific

- Carboxylic Acids + Alcohols → Esters (Fischer Esterific

- Fischer Esterification Mechanism: Steps, Equ

- CAS 123-62-6: Propionic anhydride. CymitQuimica.

- Infrared spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry.

- Mass spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry.

- SAFETY DATA SHEET Propionic Anhydride. TCI EUROPE N.V..

- Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics.

- Propionic anhydride Safety D

- Propionic anhydride - Safety D

- ICSC 0558 - PROPIONIC ANHYDRIDE.

- Propyl propionate - Optional[MS (GC)] - Spectrum. SpectraBase.

- Safety Data Sheet: Propionic anhydride. Carl ROTH.

- Process for the purification of esters.

- 2-Octanol, 2,6-dimethyl-. NIST WebBook.

- 2-Octanol, 2,6-dimethyl- - Substance Details. US EPA.

- Cas 99886-27-8, 2,6-dimethyl-2-octyl propion

- Optimization of reaction conditions for high-yield 3,7-Dimethyl-1-octyl propion

- Synthesis of Esters with Different Flavors using Fisher Esterification. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 4. wikidoc.org [wikidoc.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. chemcomplex.com [chemcomplex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. CAS 123-62-6: Propionic anhydride | CymitQuimica [cymitquimica.com]

- 13. westliberty.edu [westliberty.edu]

- 14. ICSC 0558 - PROPIONIC ANHYDRIDE [chemicalsafety.ilo.org]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. carlroth.com [carlroth.com]

- 18. scienceready.com.au [scienceready.com.au]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: Advanced Catalytic Methodologies for the Synthesis of 2,6-Dimethyl-2-octyl Propionate

Target Audience: Chemical Researchers, Process Scientists, and Formulation Professionals Compound: 2,6-Dimethyl-2-octyl propionate (CAS: 99886-27-8)

Introduction and Synthetic Challenges

2,6-Dimethyl-2-octyl propionate is a high-value ester utilized extensively as a fixative and fragrance enhancer in cosmetics, personal care formulations, and specialized solvent applications [1]. Structurally, the precursor alcohol (2,6-dimethyl-2-octanol) is a sterically hindered tertiary alcohol.

This structural feature presents a significant synthetic challenge: classical homogeneous Brønsted acid catalysis (e.g., H₂SO₄) frequently induces E1 dehydration. Because the tertiary hydroxyl group is highly prone to protonation and subsequent loss of water, the reaction rapidly forms a stable tertiary carbocation. If the nucleophilic attack of the carboxylic acid is slower than proton elimination, the reaction yields undesired olefinic byproducts (such as dihydromyrcene) rather than the target ester. To circumvent this and ensure high yield and purity, modern synthetic protocols rely on highly selective catalytic systems, including solid-supported ion-exchange resins and immobilized enzymes[2, 3].

Mechanistic Causality & Catalyst Selection

To shift the reaction pathway toward esterification rather than elimination, the choice of catalyst and thermodynamic control is critical:

-

Heterogeneous Solid Acids (e.g., Purolite CT 169, Amberlyst 15): These macroporous sulfonic acid resins provide localized high acidity within a polymer matrix. They allow for rapid esterification while facilitating easy separation. By coupling this with a Dean-Stark apparatus, the equilibrium is driven forward via continuous azeotropic water removal, preventing hydrolysis and minimizing the time the tertiary alcohol spends in an acidic environment [2, 4].

-

Enzymatic Catalysis (Novozym 435): Candida antarctica Lipase B (CALB) operates via a Ping-Pong Bi-Bi mechanism. It is entirely chemoselective and operates at mild temperatures (60–70°C), completely suppressing thermal dehydration. This is the preferred route for cosmetic-grade synthesis where trace olefinic impurities would ruin the olfactory profile [3].

-

Sulfonic Acid-Functionalized Ionic Liquids (SAILs): SAILs offer tunable lipophilicity and can be coupled with microwave irradiation for rapid, homogeneous-like kinetics with heterogeneous-like recoverability [5].

Comparative Quantitative Data

The following table summarizes the operational parameters and performance metrics of different catalytic systems for this specific esterification.

| Catalyst System | Catalyst Type | Reaction Temp (°C) | Reaction Time (h) | Selectivity (%) | Reusability |

| H₂SO₄ (Ref) | Homogeneous Brønsted | 80 | 4 | < 50 (High Dehydration) | None |

| Purolite CT 169 | Solid Ion-Exchange | 85 - 110 | 6 | > 90 | High (5+ cycles) |

| Novozym 435 | Immobilized Lipase | 70 | 12 - 24 | > 99 | High (10+ cycles) |

| SAILs (MW) | Ionic Liquid | 100 (Microwave) | 2 | > 95 | Moderate |

Experimental Workflows & Protocols

Figure 1: Parallel experimental workflows for the catalytic synthesis of 2,6-Dimethyl-2-octyl propionate.

Protocol A: Solid Acid-Catalyzed Esterification (Industrial Scalability)

Principle: Utilizing a macroporous sulfonic acid resin limits side reactions while allowing continuous thermodynamic driving via water removal [2, 4].

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine 100 mmol of 2,6-dimethyl-2-octanol and 120 mmol of propionic acid (1.2 equivalents to drive equilibrium).

-

Solvent & Catalyst Addition: Add 50 mL of toluene and 1.0 g of pre-dried Purolite CT 169 (or Amberlyst 15).

-

Causality: Toluene forms a low-boiling azeotrope with water, ensuring reaction temperatures remain around 110°C, which minimizes thermal degradation of the tertiary alcohol.

-

-

Reflux & Self-Validation: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction progress is self-validating: it is complete when the stoichiometric amount of water (~1.8 mL) is collected (typically 5-6 hours).

-

Separation: Cool to room temperature and filter the mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent batches.

-

Purification: Wash the organic filtrate with saturated NaHCO₃ to remove excess propionic acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation (Boiling Point: ~229.6°C at 760 mmHg) [1].

Protocol B: Enzymatic Synthesis (High-Purity / Cosmetic Grade)

Principle: Lipase-catalyzed esterification provides near-perfect selectivity, critical for fragrance applications [3].

Figure 2: Ping-Pong Bi-Bi mechanism of Lipase-catalyzed esterification.

-

Substrate Mixing: In a sealed reaction vial, combine equimolar amounts (50 mmol) of 2,6-dimethyl-2-octanol and propionic acid.

-

Enzyme Addition: Add 10 wt% (relative to total substrate mass) of Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Causality: Immobilized CALB is highly stable in non-aqueous media and strictly coordinates the acyl transfer, preventing the formation of water-induced carbocations.

-

-

Incubation: Place the vial in an orbital shaker set to 150 rpm at 70°C.

-

Causality: Orbital shaking ensures adequate mass transfer between the solid enzyme beads and the liquid substrates without mechanically shearing the fragile enzyme support.

-

-

Monitoring: Monitor via GC-MS until equilibrium is reached (typically 12-24 hours).

-

Recovery: Filter the enzyme beads. The solvent-free mixture is then subjected to short-path vacuum distillation to yield the pure propionate ester.

Analytical Validation

To ensure the protocol operates as a self-validating system, the final product must be analytically verified to confirm the suppression of dehydration:

-

GC-MS Analysis: Use a standard capillary column (e.g., HP-5MS) with an initial temperature of 50°C ramping to 280°C [3]. The molecular ion peak for 2,6-dimethyl-2-octyl propionate (C₁₃H₂₆O₂) is m/z 214.35. The strict absence of a peak at m/z 140 (dihydromyrcene) validates the successful suppression of E1 dehydration.

-

FT-IR Spectroscopy: Successful esterification is confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) of the tertiary alcohol and the appearance of a strong, sharp ester C=O stretch (~1735 cm⁻¹).

References

- LookChem. "2,6-dimethyl-2-octyl propionate - Basic information, Properties, Safety Data.

- Google Patents (EP0784043A1). "Transesterification process for the preparation of dihydromyrcenol and myrcenol.

- BenchChem. "A Technical Guide to 3,7-Dimethyl-1-octyl propionate and Its Isomers: CAS Registry Numbers, Properties, and Synthesis.

- American University of Ras Al Khaimah. "Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.

- MDPI. "Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification.

Application and Protocol for the Structural Elucidation of 2,6-Dimethyl-2-octyl Propionate via ¹H and ¹³C NMR Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,6-dimethyl-2-octyl propionate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document details the theoretical basis for spectral interpretation, step-by-step experimental protocols for sample preparation and data acquisition, and an in-depth analysis of the predicted spectra. By explaining the causality behind experimental choices and providing a self-validating system of analysis, this guide ensures technical accuracy and field-proven insights for the unambiguous characterization of this branched-chain ester.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution.[1] For a molecule such as 2,6-dimethyl-2-octyl propionate, which contains a variety of proton and carbon environments, including a quaternary carbon center, diastereotopic protons, and multiple methyl groups, ¹H and ¹³C NMR provide a definitive analytical fingerprint. The chemical shift, signal integration, and spin-spin coupling patterns observed in the NMR spectra allow for the precise assignment of each atom within the molecular framework.

This application note will first establish a robust protocol for the preparation of an NMR sample of 2,6-dimethyl-2-octyl propionate, followed by standardized parameters for data acquisition. Subsequently, a detailed theoretical interpretation of the expected ¹H and ¹³C NMR spectra will be presented, supported by established chemical shift ranges and structural correlations.

Experimental Design and Rationale

The quality of NMR data is fundamentally reliant on meticulous sample preparation and appropriate acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.

Materials and Equipment

-

2,6-dimethyl-2-octyl propionate (≥98% purity)

-

Deuterated chloroform (CDCl₃, 99.8% D)

-

Tetramethylsilane (TMS, 0.03% v/v in CDCl₃)

-

5 mm NMR tubes of good quality (e.g., Wilmad, Norell)[2]

-

Volumetric flask

-

Pasteur pipette and bulb

-

Cotton or glass wool plug

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Protocol for NMR Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra with good resolution and minimal artifacts. The following steps provide a reliable procedure for preparing a sample of 2,6-dimethyl-2-octyl propionate.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2,6-dimethyl-2-octyl propionate directly into a clean, dry vial. This concentration is optimal for routine ¹H NMR and sufficient for a reasonably acquired ¹³C NMR spectrum.[3][4]

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and typically do not interfere with the signals of interest for this analyte.[5][6] TMS serves as the internal standard for referencing the chemical shift scale to 0 ppm.[6][7]

-

Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any visible particles.

-

Filtration and Transfer: To remove any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution, filter the solution into a 5 mm NMR tube.[2][5] This can be achieved by passing the solution through a Pasteur pipette with a small plug of cotton or glass wool.[4] The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[3][8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

dot graph TD { subgraph "Sample Preparation Workflow" A[Weigh 5-10 mg of Sample] --> B[Add 0.7 mL CDCl3 with TMS]; B --> C[Vortex to Dissolve]; C --> D[Filter into NMR Tube]; D --> E[Cap and Label]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: Workflow for NMR sample preparation.

Protocol for NMR Data Acquisition

The following are standard acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Program | zg30 or zg | zgpg30 | zg30 uses a 30° pulse angle, allowing for faster relaxation and shorter experiment times. zgpg30 is a proton-decoupled experiment. |

| Spectral Width | 12 ppm | 240 ppm | This range encompasses the expected chemical shifts for the analyte. |

| Acquisition Time | ~3-4 s | ~1-2 s | A longer acquisition time provides better resolution. |

| Relaxation Delay | 1-2 s | 2 s | Allows for sufficient relaxation of the nuclei between scans, which is crucial for accurate integration in ¹H NMR. |

| Number of Scans | 8-16 | 1024 or more | ¹³C has a low natural abundance (~1.1%), requiring more scans to achieve an adequate signal-to-noise ratio.[9] |

| Temperature | 298 K | 298 K | Standard ambient temperature for routine NMR. |

Predicted ¹H NMR Spectral Interpretation

The structure of 2,6-dimethyl-2-octyl propionate presents several distinct proton environments, leading to a predictable ¹H NMR spectrum.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=589882&t=l"]; a -- b [style=invis]; }

Caption: Structure of 2,6-dimethyl-2-octyl propionate.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a | ~1.1 | Triplet (t) | 3H | These protons are on a terminal methyl group coupled to the adjacent methylene group (H-b), resulting in a triplet. They are in a typical alkyl region. |

| H-b | ~2.2 | Quartet (q) | 2H | These protons are alpha to the carbonyl group, which deshields them, shifting them downfield.[10][11] They are coupled to the three protons of the methyl group (H-a), resulting in a quartet. |

| H-c | ~1.4 | Singlet (s) | 6H | These two methyl groups are attached to the quaternary carbon (C-2) and are chemically equivalent. They have no adjacent protons, so they appear as a singlet. Their proximity to the electron-withdrawing ester oxygen causes a slight downfield shift compared to other alkyl methyls. |

| H-d | ~1.2-1.3 | Multiplet (m) | 2H | These methylene protons are part of the alkyl chain and will appear in the typical aliphatic region. |

| H-e | ~1.1-1.2 | Multiplet (m) | 2H | These methylene protons are part of the alkyl chain and will appear in the typical aliphatic region. |

| H-f | ~1.5 | Multiplet (m) | 1H | This is a methine proton and is expected to be slightly downfield compared to the methylene protons. |

| H-g | ~0.85 | Doublet (d) | 6H | These two methyl groups are attached to the same carbon (C-6) and are chemically equivalent. They are coupled to the single methine proton (H-f), resulting in a doublet. |

| H-h | ~1.0-1.1 | Multiplet (m) | 2H | These methylene protons are part of the alkyl chain and will appear in the typical aliphatic region. |

Predicted ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of 2,6-dimethyl-2-octyl propionate will show a single peak for each unique carbon atom.

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-1' | ~174 | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[12][13] |

| C-2' | ~28 | This methylene carbon is alpha to the carbonyl group and is deshielded. |

| C-3' | ~9 | This is a typical chemical shift for a terminal methyl carbon in an alkyl chain. |

| C-2 | ~80 | This is a quaternary carbon bonded to an oxygen atom, which causes a significant downfield shift. Quaternary carbons often show weaker signals in ¹³C NMR spectra due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[14][15] |

| C-1 | ~25 | These are the methyl carbons attached to the quaternary carbon. Their proximity to the ester oxygen results in a downfield shift compared to the other methyl groups in the alkyl chain. |

| C-3 | ~39 | This methylene carbon is in the alkyl chain. |

| C-4 | ~20 | This methylene carbon is in the alkyl chain. |

| C-5 | ~37 | This methylene carbon is in the alkyl chain. |

| C-6 | ~30 | This is a methine carbon in the alkyl chain. |

| C-7 | ~22 | These are the methyl carbons attached to the C-6 methine. |

| C-8 | ~23 | This is a methylene carbon in the alkyl chain. |

| C-9 | ~14 | This is a terminal methyl carbon in the alkyl chain. |

Integrated Spectral Analysis and Structural Confirmation

The combined data from both ¹H and ¹³C NMR spectra provide a self-validating confirmation of the structure of 2,6-dimethyl-2-octyl propionate.

dot graph TD { subgraph "Spectral Interpretation Logic" A["¹H NMR Data"] --> C{Confirm Functional Groups & Connectivity}; B["¹³C NMR Data"] --> C; C --> D[Propose Structure]; D --> E{Cross-reference with Predicted Data}; E --> F[Confirm Structure of 2,6-Dimethyl-2-octyl Propionate]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Integrated logic for structural confirmation.

The key features confirming the structure are:

-

Propionate Moiety: The characteristic triplet at ~1.1 ppm and quartet at ~2.2 ppm in the ¹H NMR spectrum, along with the carbonyl carbon signal at ~174 ppm in the ¹³C NMR spectrum, confirm the presence of the propionate group.

-

Tertiary Ester Linkage: The singlet at ~1.4 ppm in the ¹H NMR integrating to 6H, and the quaternary carbon signal at ~80 ppm in the ¹³C NMR, are definitive evidence for the two methyl groups on the carbon attached to the ester oxygen.

-

Branched Octyl Chain: The remaining signals in both spectra are consistent with a 2,6-dimethyloctyl fragment. The doublet integrating to 6H in the ¹H NMR confirms the two methyl groups at the C-6 position.

Conclusion

This application note has provided a detailed protocol and theoretical framework for the comprehensive NMR analysis of 2,6-dimethyl-2-octyl propionate. By following the outlined procedures for sample preparation and data acquisition, and by applying the principles of spectral interpretation detailed herein, researchers can confidently and accurately elucidate the structure of this and similar branched-chain esters. The integration of both ¹H and ¹³C NMR data provides a robust and self-validating method for structural confirmation, essential for quality control, reaction monitoring, and drug development processes.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry.

- Unknown. (n.d.). NMR Sample Preparation.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.

- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- University of Wisconsin-Madison Libraries. (n.d.). Spectroscopy Tutorial: Esters.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- NMR Solutions. (n.d.). 13 Carbon NMR.

- OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.

- AOCS. (2019, July 23). The NMR Spectrum.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. SpectraBase [spectrabase.com]

- 9. aocs.org [aocs.org]

- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 13Carbon NMR [chem.ch.huji.ac.il]

Application Note: A Multi-Step Strategy for the Extraction and Isolation of 2,6-Dimethyl-2-octyl propionate

Abstract

This application note provides a comprehensive guide for the extraction and isolation of 2,6-Dimethyl-2-octyl propionate, a volatile ester. The protocol is designed for researchers, scientists, and drug development professionals working on the synthesis and purification of organic compounds. This guide outlines a robust, multi-step purification strategy starting from a crude synthetic reaction mixture. The methodology is grounded in established chemical principles and incorporates liquid-liquid extraction for initial work-up, vacuum distillation for bulk purification, and column chromatography for final polishing. Furthermore, this document details the necessary analytical techniques for in-process monitoring and final purity assessment.

Introduction

2,6-Dimethyl-2-octyl propionate (CAS No. 99886-27-8) is a clear, colorless liquid with a boiling point of 229.6°C at atmospheric pressure.[1][2] As an ester, it is likely synthesized via the Fischer-Speier esterification of 2,6-dimethyl-2-octanol with propionic acid, a reaction typically catalyzed by a strong acid like sulfuric acid.[3] The successful isolation of the target ester from the post-reaction mixture, which contains unreacted starting materials, the acid catalyst, and water, is critical for obtaining a high-purity final product. This document provides a detailed protocol for this purification process, emphasizing the rationale behind each step to ensure both efficiency and high yield.

Overall Workflow

The purification of 2,6-Dimethyl-2-octyl propionate from a crude reaction mixture is a sequential process designed to remove impurities with varying chemical and physical properties. The workflow begins with a neutralization and extraction step to remove acidic components, followed by a distillation step to separate the product based on boiling point, and concludes with a chromatographic step for final polishing.

Figure 1. Overall workflow for the extraction and isolation of 2,6-Dimethyl-2-octyl propionate.

Experimental Protocols

This section details the step-by-step methodologies for the purification of 2,6-Dimethyl-2-octyl propionate.

Part 1: Initial Work-up via Liquid-Liquid Extraction

The initial step aims to neutralize the acid catalyst and remove water-soluble impurities, including unreacted propionic acid.[4][5]

Protocol:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas evolved during neutralization.[6]

-

Gently shake the funnel and allow the layers to separate. Drain the lower aqueous layer.

-

Repeat the sodium bicarbonate wash (Step 2 & 3) until no more gas evolution is observed.

-

Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This step helps to remove any remaining water from the organic layer.

-

Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent to obtain the crude, dry ester.

Part 2: Bulk Purification via Vacuum Distillation

Given the high boiling point of 2,6-Dimethyl-2-octyl propionate (229.6°C at 760 mmHg), vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.[7][8]

Table 1: Physical Properties of Key Components

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |

| Propionic Acid | 74.08 | 141.15[1][9] |

| 2,6-Dimethyl-2-octanol | 158.28 | ~200-220 (estimated)[10][11] |

| 2,6-Dimethyl-2-octyl propionate | 214.34 | 229.6[1] |

Protocol:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Transfer the crude, dry ester from Part 1 into the distillation flask.

-

Slowly reduce the pressure in the system using a vacuum pump.

-

Gradually heat the distillation flask.

-

Collect the fraction corresponding to the expected boiling point of 2,6-Dimethyl-2-octyl propionate at the applied pressure. The unreacted alcohol, having a lower boiling point, will distill first.

-

Monitor the temperature of the vapor throughout the distillation to ensure a clean separation.

Part 3: Final Polishing via Column Chromatography

For applications requiring very high purity, column chromatography is an effective final purification step to remove any remaining minor impurities.[12][13]

Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Concentrate the distilled ester under reduced pressure.

-

For optimal separation, perform a "dry loading" by adsorbing the concentrated ester onto a small amount of silica gel and then carefully adding it to the top of the packed column.[14]

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on preliminary analysis by thin-layer chromatography (TLC).

-

Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity 2,6-Dimethyl-2-octyl propionate.

Purity Assessment and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.[15][16] A single, sharp peak in the gas chromatogram is indicative of high purity. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,6-Dimethyl-2-octyl propionate (214.34 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the isolated ester.[17][18] The proton NMR spectrum of 2,6-Dimethyl-2-octyl propionate is expected to show characteristic signals for the propionate moiety (a triplet and a quartet) and the 2,6-dimethyl-2-octyl group.[19][20]

Conclusion

The multi-step purification strategy presented in this application note, combining liquid-liquid extraction, vacuum distillation, and column chromatography, provides a robust and reliable method for obtaining high-purity 2,6-Dimethyl-2-octyl propionate from a crude synthetic mixture. The application of appropriate analytical techniques at each stage is crucial for monitoring the purification process and ensuring the quality of the final product.

References

-

LookChem. Cas 99886-27-8, 2,6-dimethyl-2-octyl propionate. [Link]

-

Fenton, J. I., & Hord, N. G. (2011). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Lipids, 46(3), 279–288. [Link]

-

Physics Wallah. (2023, October 10). Propionic Acid Formula, Structure, Molecular Weight and Uses. [Link]

-

Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Propionic acid. [Link]

-

BYJU'S. Chemical Properties Of Propionic Acid. [Link]

- Google Patents. Distillation of high boiling esters - US2324088A.

-

LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

-

Lin, Y. H., & Kuo, C. H. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 803–813. [Link]

-

ResearchGate. Gas chromatography-mass spectrometry analysis of fatty acid ethyl.... [Link]

-

ACS Publications. (2009, August 1). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. [Link]

- Google Patents. Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - US3513078A.

-

Sciencemadness. (2020, August 13). Distilling esters with very high boiling points?. [Link]

-

ResearchGate. NMR spectra of chloramphenicol propionate ester and chloramphenicol..... [Link]

-

University of Missouri–St. Louis. 29. The Fischer Esterification. [Link]

-

University of California, Irvine. Fischer Esterification. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

-

Science and Education Publishing. Figure 2. 1H NMR spectrum of 100% ethyl propionate, neat. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

YouTube. (2021, May 28). Solved NMR spectra of Methyl Propionate/NMR of Ester//Solved Proton NMR and C-13 NMR//C4H8O2//. [Link]

-

Pearson. Draw the expected NMR spectrum of methyl propionate, and point ou.... [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

Semantic Scholar. Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. [Link]

-